![molecular formula C19H16N4OS B5644548 2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)
2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, involves the design and creation of new anti-TB agents displaying significant in vitro activity. These compounds are synthesized through processes that may include ring closure reactions, Suzuki reactions, hydrolysis, and amidation steps (Li et al., 2020).
Molecular Structure Analysis
Structural analysis of compounds like 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, which share a similar framework, includes confirmation by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. Single crystal X-ray diffraction provides detailed insights into their conformation, while density functional theory (DFT) calculations offer comparisons with experimental data, revealing physicochemical properties (Qin et al., 2019).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, including nucleophilic addition and cyclization processes, leading to the formation of imidazo[1,2-a]pyridine derivatives. These reactions involve the interplay of different functional groups and have been used to develop one-pot synthesis methods for related heterocyclic compounds (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of these compounds are characterized by their solid-state forms, solubility, melting points, and molecular geometries. These properties are crucial for understanding their behavior in different environments and for applications in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron distribution, are determined through various analytical techniques. Molecular electrostatic potential and frontier molecular orbitals studied through DFT reveal insights into the chemical behavior and potential reactivity of these compounds (Qin et al., 2019).
properties
IUPAC Name |
2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(21-9-8-18-20-10-11-25-18)15-6-7-17-22-16(13-23(17)12-15)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVAIBERKXFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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